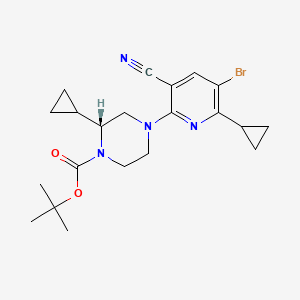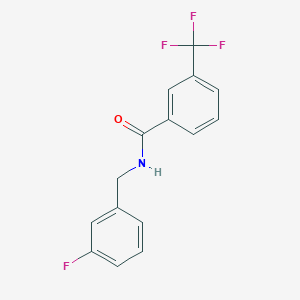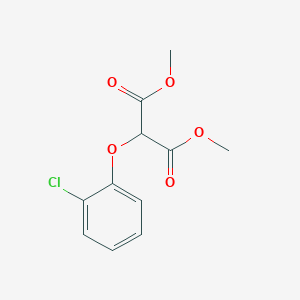
Dimethyl 2-(2-chlorophenoxy)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenoxy group attached to the malonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chlorophenoxy)malonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(2-chlorophenoxy)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Under thermal conditions, the malonate moiety can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Solvents: DMF, THF, methanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substituted Malonates: Resulting from nucleophilic substitution.
Carboxylic Acids: Formed through hydrolysis.
Substituted Acetic Acids: Produced via decarboxylation.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(2-chlorophenoxy)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agricultural Chemicals: Precursor for the synthesis of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of dimethyl 2-(2-chlorophenoxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate intermediate is highly reactive and can form carbon-carbon bonds with electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(4-chlorophenoxy)malonate
- Dimethyl 2-(2-bromophenoxy)malonate
- Dimethyl 2-(2-fluorophenoxy)malonate
Uniqueness
Dimethyl 2-(2-chlorophenoxy)malonate is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The position of the chlorine atom on the phenoxy ring can influence the compound’s reactivity and the types of reactions it undergoes .
Eigenschaften
Molekularformel |
C11H11ClO5 |
|---|---|
Molekulargewicht |
258.65 g/mol |
IUPAC-Name |
dimethyl 2-(2-chlorophenoxy)propanedioate |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-6-4-3-5-7(8)12/h3-6,9H,1-2H3 |
InChI-Schlüssel |
VNFZAVJKBASDBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)OC)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)



![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
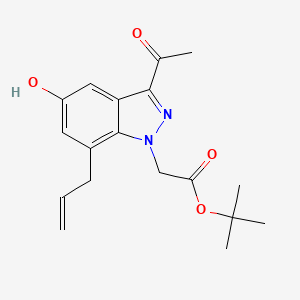
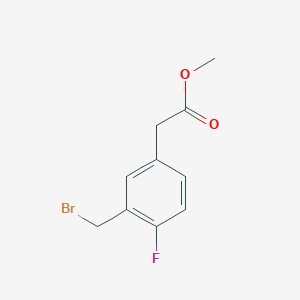
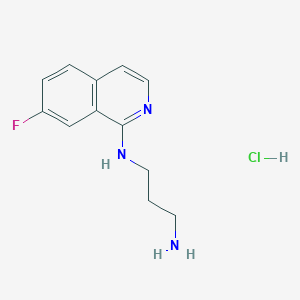
![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
